molecular formula C15H13N3O3S B12493353 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B12493353
M. Wt: 315.3 g/mol
InChI Key: RRYZCEDGIPWXGM-UHFFFAOYSA-N
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Description

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furan-2-carboxylic acid and appropriate catalysts.

    Introduction of the Phenoxy Methyl Group: The phenoxy methyl group is attached via a nucleophilic substitution reaction, using 3-methylphenol and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can be compared with other thiadiazole derivatives and furan-containing compounds. Similar compounds include:

    N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Shares the thiadiazole and phenoxy methyl groups but differs in the presence of a benzamide group instead of a furan ring.

    N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide: Contains a thienyl group instead of a furan ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-10-4-2-5-11(8-10)21-9-13-17-18-15(22-13)16-14(19)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

RRYZCEDGIPWXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

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